D2 Receptor Affinity: 4-Amino vs. Des-Amino Scaffold
The 4-amino group present on the ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate scaffold is the critical pharmacophoric element differentiating the amisulpride series from the sultopride series. Amisulpride, derived from this 4-amino intermediate, exhibits a D2 receptor IC50 of 27 nM, whereas sultopride, derived from the des-amino intermediate 2-methoxy-5-ethylsulfonylbenzoic acid, exhibits a D2 IC50 of 120 nM—a 4.4-fold weaker affinity. [1] For the D3 receptor, amisulpride (IC50 = 3.6 nM) also outperforms sultopride (IC50 = 4.8 nM) by 1.3-fold. [1] This structure-activity relationship confirms that procurement of the 4-amino-containing intermediate is mandatory for synthesizing the higher-potency D2/D3 antagonist.
| Evidence Dimension | Dopamine D2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Amisulpride (derived from 4-amino intermediate): D2 IC50 = 27 nM; D3 IC50 = 3.6 nM |
| Comparator Or Baseline | Sultopride (derived from des-amino intermediate): D2 IC50 = 120 nM; D3 IC50 = 4.8 nM |
| Quantified Difference | D2: 4.4-fold greater affinity for amisulpride series (27 vs. 120 nM); D3: 1.3-fold (3.6 vs. 4.8 nM) |
| Conditions | In vitro radioligand binding assays on human recombinant D2 and D3 receptors (Blomme et al., 2000) |
Why This Matters
Procurement of the 4-amino-containing intermediate is non-negotiable for programs targeting the higher-potency D2/D3 profile; substituting the des-amino sultopride intermediate would predictably yield a weaker antagonist.
- [1] Blomme, A., Conraux, L., Poirier, P., et al. 'Amisulpride, Sultopride and Sulpiride: Comparison of Conformational and Physico-Chemical Properties.' In: Progress in Drug Research. Birkhäuser, Basel, 2000. Amisulpride D2 IC50 = 27 nM, D3 IC50 = 3.6 nM; Sultopride D2 IC50 = 120 nM, D3 IC50 = 4.8 nM. View Source
